molecular formula C11H14BrN B071781 1-(3-Bromobenzyl)pyrrolidine CAS No. 168820-15-3

1-(3-Bromobenzyl)pyrrolidine

Cat. No. B071781
M. Wt: 240.14 g/mol
InChI Key: LSOHXSNZFGGNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN . It has a molecular weight of 240.14 g/mol .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(3-Bromobenzyl)pyrrolidine, can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition of primary amines with diols . Another strategy is the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromobenzyl)pyrrolidine includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI key for this compound is LSOHXSNZFGGNPZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions with alkenyl boronates and azomethine ylides .


Physical And Chemical Properties Analysis

1-(3-Bromobenzyl)pyrrolidine has a molecular weight of 240.14 g/mol . It has a XLogP3 value of 3.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Organocatalytic Synthesis of Pyrroles

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyrrolidine compounds are used in the organocatalytic synthesis of pyrroles .
  • Methods of Application : The synthesis of a variety of 2,3,4,5-tetrasubstituted pyrroles was achieved through the one-pot multistep reaction of substituted aldehydes, NH4OAc, and 1,3-dicarbonyl compound by using carbene precursors in the presence of NaOH in absolute ethanol under reflux condition .
  • Results or Outcomes : A variety of 2,3,4,5-tetrasubstituted pyrroles were synthesized in 85–91% yield .

Safety And Hazards

While specific safety and hazard information for 1-(3-Bromobenzyl)pyrrolidine is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Pyrrolidine derivatives, including 1-(3-Bromobenzyl)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring new synthetic strategies and investigating the biological profiles of new pyrrolidine compounds .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOHXSNZFGGNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586174
Record name 1-[(3-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzyl)pyrrolidine

CAS RN

168820-15-3
Record name 1-[(3-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 4
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromobenzyl)pyrrolidine

Citations

For This Compound
2
Citations
WG Verschueren, I Dierynck… - Journal of medicinal …, 2005 - ACS Publications
Human immunodeficiency virus type-1 integrase is an essential enzyme for effective viral replication and hence a valid target for the design of inhibitors. We report here on the design …
Number of citations: 84 pubs.acs.org
ՆՅ Գրիգորյան - 2015 - ՀՀ ԳԱԱ «Հայկենսատեխնոլոգիա» …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.